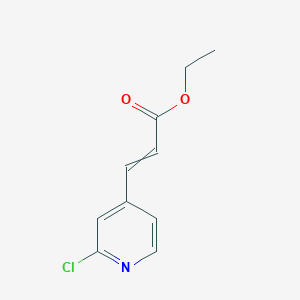![molecular formula C20H28N4OS B12487040 N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487040.png)
N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tetrahydronaphthalene moiety, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the tetrahydronaphthalene moiety and the sulfanyl group. The final step involves the diethylation of the acetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran. Substitution reactions might require catalysts or specific temperature settings to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Tetrahydronaphthalene derivatives: Compounds like tetralin and its derivatives also share structural similarities and are studied for their various chemical and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C20H28N4OS |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H28N4OS/c1-4-23(5-2)18(25)14-26-20-22-21-19(24(20)6-3)17-12-11-15-9-7-8-10-16(15)13-17/h11-13H,4-10,14H2,1-3H3 |
Clave InChI |
YWUFQJYYEHQWLZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)N(CC)CC)C2=CC3=C(CCCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12486966.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12486975.png)
![5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12486983.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B12486986.png)
![N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12486988.png)
![Ethyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486994.png)
![ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate](/img/structure/B12486997.png)
![N-(2-cyanophenyl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487003.png)
![N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12487005.png)
![2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide](/img/structure/B12487010.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methoxybenzamide](/img/structure/B12487026.png)
